1-Isocyanato-4-(propylsulfanyl)benzene
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Overview
Description
1-Isocyanato-4-(propylsulfanyl)benzene is an organic compound that belongs to the class of aromatic isocyanates It features a benzene ring substituted with an isocyanate group and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-(propylsulfanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 4-(propylsulfanyl)aniline with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-4-(propylsulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Isocyanato-4-(propylsulfanyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-Isocyanato-4-(propylsulfanyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to modify or cross-link molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Phenyl isocyanate: Similar structure but lacks the propylsulfanyl group.
4-Isocyanatobenzene: Similar structure but lacks the propylsulfanyl group.
4-(Propylsulfanyl)aniline: Similar structure but lacks the isocyanate group.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
51594-98-0 |
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Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-isocyanato-4-propylsulfanylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-2-7-13-10-5-3-9(4-6-10)11-8-12/h3-6H,2,7H2,1H3 |
InChI Key |
XUIBTJIFEKVQOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
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